5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with benzyl, dimethylphenoxyethyl, and methyl groups, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the pyrimidinone core with 3,5-dimethylphenoxyethyl halides in the presence of a base to form the desired ether linkage.
Sulfur Introduction: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzyl and dimethylphenoxyethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidinone derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-[2-(3,5-dimethylphenoxy)ethyl]-1,3-oxazolidin-2-one
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
Uniqueness
5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and the presence of a sulfanyl linkage, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-benzyl-2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H24N2O2S/c1-15-11-16(2)13-19(12-15)26-9-10-27-22-23-17(3)20(21(25)24-22)14-18-7-5-4-6-8-18/h4-8,11-13H,9-10,14H2,1-3H3,(H,23,24,25) |
InChI Key |
JATIUQUPVNCJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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